エペリゾン

概要

説明

エペリゾンは、筋肉の硬直や痛みを軽減するために一般的に使用される中枢作用性筋弛緩薬です。エペリゾン塩酸塩として製剤化されており、骨格筋と血管平滑筋の両方を弛緩させる効果が知られています。 この化合物は、ミオトニアの軽減、血行の改善、疼痛反射の抑制に特に効果的です .

科学的研究の応用

Eperisone has a wide range of scientific research applications. In medicine, it is used to treat conditions such as low back pain, spastic paralysis, and cervical spondylosis . Its muscle relaxant properties make it valuable in rehabilitation therapy, where it helps improve voluntary movement without reducing muscle power . Additionally, eperisone is studied for its potential use in treating dizziness and tinnitus associated with cerebrovascular disorders .

作用機序

エペリゾンは、ガンマ運動ニューロンの自発的な放電を阻害することにより作用し、筋肉紡錘の感受性を低下させます . また、カルシウム流入を拮抗することにより血管拡張薬としても作用し、血行を改善します . これらのメカニズムは、その筋弛緩効果と鎮痛効果に貢献しています。

類似の化合物との比較

エペリゾンは、バクロフェンやチザニジンなどの他の筋弛緩薬と比較されることがよくあります。 バクロフェンは足の落下速度を上げるのに対し、エペリゾンは足の振動数を増やすため、作用機序が異なります . エペリゾンは、他の抗痙攣薬と比較して、鎮静作用の発現率が低いことも利点です . 類似の化合物には、トルペリゾンやメトカルバモールなどがあり、これらも筋弛緩薬として作用しますが、薬理作用が異なります .

生化学分析

Biochemical Properties

Eperisone functions through the blockade of voltage-gated sodium and calcium channels, which leads to muscle relaxation . It interacts with various enzymes and proteins, including those involved in the regulation of muscle contraction and pain pathways. Eperisone’s interaction with these biomolecules results in the inhibition of muscle spindle sensitivity and suppression of spinal reflex potentials .

Cellular Effects

Eperisone exerts significant effects on different cell types and cellular processes. It relaxes both skeletal and vascular smooth muscles, leading to improved blood flow and reduced muscle stiffness . Eperisone also influences cell signaling pathways by inhibiting the afferent firing of muscle spindles and suppressing polysynaptic reflexes in the spinal cord . Additionally, it has been shown to improve dizziness and tinnitus associated with cerebrovascular disorders .

Molecular Mechanism

At the molecular level, eperisone acts by blocking voltage-gated sodium and calcium channels, which reduces the excitability of neurons and muscle cells . This blockade leads to decreased gamma-efferent firing and inhibition of spinal cord activities, resulting in muscle relaxation and pain relief . Eperisone also inhibits the P2X7 receptor, which plays a role in neuropathic and inflammatory pain .

Temporal Effects in Laboratory Settings

In laboratory settings, eperisone demonstrates rapid absorption and elimination. After oral administration, it reaches peak plasma concentration within 1.6 hours and has a biological half-life of approximately 1.87 hours . Eperisone’s effects are sustained with repeated dosing, and it does not accumulate in the body, making it suitable for both short-term and long-term use .

Dosage Effects in Animal Models

Studies in animal models have shown that eperisone’s effects vary with dosage. At therapeutic doses, it effectively reduces muscle spasms and rigidity without causing significant adverse effects . At higher doses, eperisone may cause mild sedation and gastrointestinal disturbances . The drug has also been found to improve lung function and reduce lung scarring in a mouse model of idiopathic pulmonary fibrosis .

Metabolic Pathways

Eperisone undergoes extensive first-pass metabolism in the intestines, which significantly reduces its bioavailability when taken orally . It is metabolized primarily in the liver, where it is converted into various metabolites that are excreted in the urine . The drug’s metabolism can be influenced by other compounds, such as methylphenobarbital, which can increase its metabolic rate .

Transport and Distribution

Eperisone is distributed throughout the body, with a particular affinity for muscle tissues . It is transported across cell membranes via passive diffusion and is not significantly bound to plasma proteins . The drug’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert central effects .

Subcellular Localization

Eperisone’s subcellular localization is primarily within the cytoplasm of muscle cells, where it interacts with ion channels and other proteins involved in muscle contraction . The drug does not undergo significant post-translational modifications, and its activity is largely dependent on its concentration within the cytoplasm .

準備方法

合成ルートと反応条件: エペリゾン塩酸塩は、複数段階のプロセスで合成できます。一般的な方法の1つは、p-エチルプロピオフェノンとピペリジン塩酸塩およびパラホルムアルデヒドをイソプロパノール中で反応させる方法です。 混合物を95〜100℃で5〜6時間還流した後、ジイソプロピルエーテルを用いて結晶化させます . 別の方法では、粗エペリゾン塩酸塩の不純物をイソプロパノールに溶解し、加熱してからアセトンを加えて結晶化させる方法があります .

工業生産方法: エペリゾン塩酸塩の工業生産では、通常、上記と同様の反応条件を用いた大規模合成が行われます。 プロセスは収率と純度が最適化されており、最終製品が医薬品基準を満たしていることを保証しています .

化学反応の分析

反応の種類: エペリゾンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、薬理作用を高めるために不可欠です。

一般的な試薬と条件: エペリゾンの合成と修飾に用いられる一般的な試薬には、ピペリジン塩酸塩、パラホルムアルデヒド、イソプロパノールなどがあります。 反応条件には、多くの場合、高温での還流とそれに続く結晶化が含まれます .

生成される主な生成物: これらの反応から生成される主な生成物は、エペリゾン塩酸塩であり、医薬品製剤で使用されます。 不純物や副生成物は、一般的に結晶化と精製プロセスによって除去されます .

科学研究の応用

エペリゾンは、幅広い科学研究に利用されています。 医学では、腰痛、痙性麻痺、頸椎症などの疾患の治療に用いられます . その筋弛緩効果は、リハビリテーション療法において、筋力を低下させることなく随意運動の改善に役立ちます . さらに、エペリゾンは、脳血管障害に関連するめまいと耳鳴りの治療における潜在的な用途についても研究されています .

類似化合物との比較

Eperisone is often compared with other muscle relaxants such as baclofen and tizanidine. Unlike baclofen, which increases the velocity of leg falling, eperisone increases the number of leg oscillations, indicating a different mode of action . Eperisone is also preferred for its lower incidence of sedation compared to other antispasmodic drugs . Similar compounds include tolperisone and methocarbamol, which also act as muscle relaxants but have different pharmacological profiles .

特性

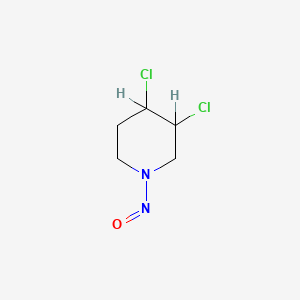

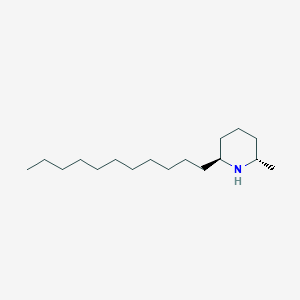

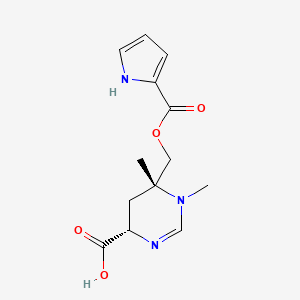

IUPAC Name |

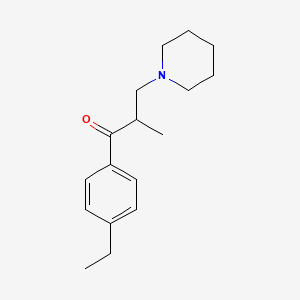

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUNAWUMZGQQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040671 | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64840-90-0 | |

| Record name | Eperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

170-172 | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone?

A1: Eperisone hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].

Q2: Does Eperisone have any effects on blood vessels?

A2: Yes, in addition to its central action, Eperisone also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []

Q3: How does Eperisone affect neurotransmission within the vestibular system?

A3: Studies in anesthetized cats suggest Eperisone can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []

Q4: What is the molecular formula and weight of Eperisone?

A4: Eperisone hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.

Q5: How is Eperisone metabolized in the human body?

A5: Eperisone is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].

Q6: Are there any factors influencing Eperisone's pharmacokinetic variability?

A6: Yes, Eperisone exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing Eperisone's apparent clearance [].

Q7: What is the bioavailability of oral Eperisone?

A7: Oral Eperisone has low bioavailability due to significant first-pass metabolism in the intestines [].

Q8: Has a transdermal delivery system for Eperisone been explored?

A8: Yes, research has explored transdermal patches as an alternative delivery method for Eperisone. Studies in rats have shown that transdermal Eperisone exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].

Q9: What are the common clinical applications of Eperisone?

A9: Eperisone is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].

Q10: Has Eperisone been studied in the treatment of acute musculoskeletal spasm associated with low back pain?

A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of Eperisone in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with Eperisone compared to placebo [].

Q11: Can Eperisone cause QT prolongation or other cardiac effects?

A11: While rare, case reports describe the potential for Eperisone overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].

Q12: What analytical techniques are commonly used to quantify Eperisone?

A12: Several analytical methods have been developed and validated for the quantification of Eperisone in various matrices. These include:

- High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].

- Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying Eperisone in pharmaceutical formulations [, , ].

- UV Spectrophotometry: This technique can be used for the simultaneous estimation of Eperisone in combination with other drugs like Diclofenac Sodium [, , ].

Q13: Are there any specific challenges in formulating stable Eperisone pharmaceutical products?

A13: Maintaining the stability of Eperisone in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of Eperisone salt during storage and enhance its chemical stability [, ].

Q14: What strategies have been explored to improve Eperisone's bioavailability?

A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.

Q15: Is there evidence of resistance development to Eperisone's therapeutic effects?

A15: Currently, there is no published research reporting the development of resistance to Eperisone's muscle relaxant effects.

Q16: Are there any known drug interactions with Eperisone?

A16: While drug interaction studies specific to Eperisone are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].

Q17: Has Eperisone's environmental impact been studied?

A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of Eperisone.

Q18: Are there any known alternatives or substitutes for Eperisone?

A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)